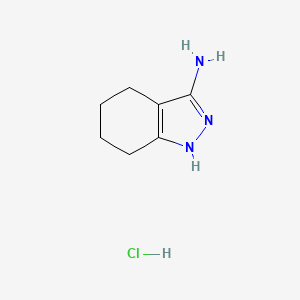

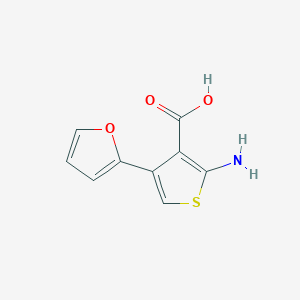

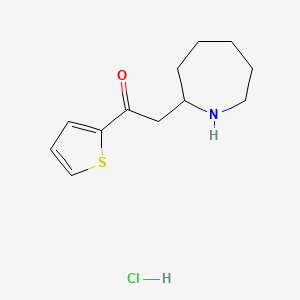

![molecular formula C6H5Cl2N3 B1377359 5-Chloroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1427378-64-0](/img/structure/B1377359.png)

5-Chloroimidazo[1,2-a]pyrazine hydrochloride

Overview

Description

5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3 . It belongs to the class of imidazo-pyrazines .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in various studies .Molecular Structure Analysis

The molecular structure of this compound is characterized by a high dipole moment that subtends π-π stacking interactions . This property contributes to unique applications in molecular recognition .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine is known for its reactivity and has been used in various chemical reactions . For instance, straightforward calculations such as determinations of pKa values and N-basicities have allowed the development of a set of organometallic reactions for the regioselective functionalization of the underexplored fused N-heterocycle imidazo[1,2-a]pyrazine .Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder that is highly soluble in water. It has a molecular weight of 190.03 Da .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Antidiabetic Potential : A study focused on the synthesis of novel benzimidazole-pyrazoline hybrid molecules, demonstrating their potential as effective inhibitors in antidiabetic applications through α-glucosidase inhibition activity. This research indicates a promising direction for developing new therapeutic agents against diabetes, highlighting the role of hybrid molecules in medicinal chemistry (Ibraheem et al., 2020).

Antimicrobial Activity : The synthesis and evaluation of 5-Chloro-N-phenylpyrazine-2-carboxamides have shown significant in vitro activity against Mycobacterium tuberculosis and other mycobacteria, presenting a broad spectrum of antimycobacterial activity. This research underscores the potential of these compounds in addressing tuberculosis and related bacterial infections (Zítko et al., 2013).

Organic Synthesis and Chemical Properties

Synthetic Methodologies : Research into the synthesis of imidazo[1,2-a]pyrazine derivatives highlights their uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, showcasing the versatility of these compounds in synthetic organic chemistry and their potential pharmacological benefits (Sablayrolles et al., 1984).

Chemiluminescent Properties : The development of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones and their chemiluminescent properties opens new avenues for research in the field of bioconjugation and imaging, offering potential applications in biological studies and diagnostics (Adamczyk et al., 2003).

Biochemical and Pharmacological Studies

- Kinase Inhibitory Activity : The synthesis and biological evaluation of certain pyrazoline derivatives bearing an aryl sulfonate moiety have been explored for their antimicrobial and anti-inflammatory agents. This demonstrates the biochemical applications of 5-Chloroimidazo[1,2-a]pyrazine derivatives in designing inhibitors for specific biological targets, such as protein kinases involved in disease pathways (Shailesh et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for 5-Chloroimidazo[1,2-a]pyrazine hydrochloride are not mentioned in the search results, imidazo[1,2-a]pyrazine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests potential future developments in this area.

properties

IUPAC Name |

5-chloroimidazo[1,2-a]pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3.ClH/c7-5-3-8-4-6-9-1-2-10(5)6;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTVOOWYYAFFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=CC2=N1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)

![1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1377287.png)

![3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1377290.png)

![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)